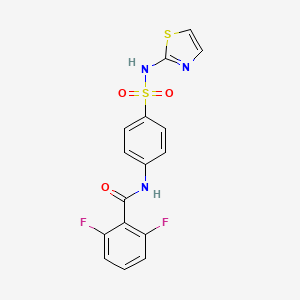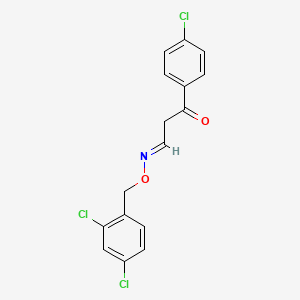
1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C18H22ClN5O3 and its molecular weight is 391.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Imaging in Parkinson's Disease
- PET Imaging Agent : A study by Wang et al. (2017) synthesized a compound related to 1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea, aimed at developing PET imaging agents for Parkinson's disease. This could potentially aid in the diagnosis and monitoring of the disease.
Synthesis and Chemical Properties
- Cyclocondensation Reactions : Bonacorso et al. (2003) explored the cyclocondensation reaction of related compounds, contributing to the understanding of the chemical synthesis and properties of such urea derivatives [Bonacorso et al. (2003)].
Pharmacological Applications
- Anticonvulsant Activity : Thakur et al. (2017) investigated derivatives for their anticonvulsant activity, finding some to be effective in protecting against convulsions [Thakur et al. (2017)].
- Cancer Treatment : Research by Gil et al. (2021) on a related compound, AKF-D52, revealed its potential as a therapeutic agent for lung cancer due to its apoptosis-inducing properties in cancer cells [Gil et al. (2021)].
Antimicrobial Properties
- Antimicrobial Evaluation : Rani et al. (2014) synthesized novel imidazole ureas/carboxamides, including derivatives with potential antimicrobial properties [Rani et al. (2014)].
Antitumor Activity
- Antitumor/Anticancer Activity : Venkateshwarlu et al. (2014) synthesized a series of compounds with potential antitumor and anticancer activities [Venkateshwarlu et al. (2014)].
Catalysis and Synthesis
- Synthesis and Catalysis : Jawale et al. (2011) developed a multi-step synthetic protocol for new dihydropyrimidinones, demonstrating the versatility of these compounds in chemical synthesis [Jawale et al. (2011)].
Biological and Pharmacological Studies
- Cytokinin-like Activity : Ricci and Bertoletti (2009) discussed urea derivatives as positive regulators of cell division and differentiation in plants [Ricci & Bertoletti (2009)].
- Antioxidant Activity : George et al. (2010) synthesized compounds to evaluate their antioxidant activity [George et al. (2010)].
Enzyme Inhibition and Anticancer Properties
- Chk1 Kinase Inhibition : Wang et al. (2005) reported on the synthesis of inhibitors with potent and selective properties against Chk1 kinase, showing potential applications in cancer therapy [Wang et al. (2005)].
- Anti-inflammatory and Analgesic Agents : Abu-Hashem et al. (2020) synthesized new derivatives with potential as anti-inflammatory and analgesic agents [Abu-Hashem et al. (2020)].
Neuropharmacology
- Anticancer Agents : Feng et al. (2020) developed new anticancer agents based on diaryl urea derivatives [Feng et al. (2020)].
- Orexin-1 Receptor Antagonism : Bonaventure et al. (2015) explored a selective orexin-1 receptor antagonist, contributing to the understanding of stress-induced hyperarousal and its potential treatments [Bonaventure et al. (2015)].
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-11-16(12(2)21-17(20-11)24-6-8-27-9-7-24)23-18(25)22-14-10-13(19)4-5-15(14)26-3/h4-5,10H,6-9H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQWZDAKBORSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2799888.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799892.png)

![N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2799894.png)
![N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2799898.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine](/img/structure/B2799901.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2799904.png)
![methyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2799906.png)
![2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2799909.png)
![3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride](/img/structure/B2799910.png)
